molecular formula C11H11BrO B8165952 1-Bromo-4-ethynyl-2-isopropoxybenzene

1-Bromo-4-ethynyl-2-isopropoxybenzene

Cat. No.: B8165952
M. Wt: 239.11 g/mol
InChI Key: LJYZRUXWSIUUCO-UHFFFAOYSA-N
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Description

1-Bromo-4-ethynyl-2-isopropoxybenzene is a substituted aromatic compound featuring a bromine atom at position 1, an ethynyl (C≡CH) group at position 4, and an isopropoxy (-OCH(CH₃)₂) substituent at position 2. The ethynyl group confers reactivity in cross-coupling reactions (e.g., Sonogashira coupling), while the bromine atom enables further functionalization via nucleophilic substitution or metal-catalyzed transformations.

Properties

IUPAC Name

1-bromo-4-ethynyl-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h1,5-8H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYZRUXWSIUUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethynyl-2-isopropoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and coupling reactions. One common method involves the bromination of 4-ethynyl-2-isopropoxybenzene using bromine or a bromine source in the presence of a catalyst. The reaction typically occurs under controlled temperature and solvent conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of 1-Bromo-4-ethynyl-2-isopropoxybenzene may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethynyl-2-isopropoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-4-ethynyl-2-isopropoxybenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethynyl-2-isopropoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. The bromine atom can act as a leaving group in substitution reactions, while the ethynyl group can participate in coupling reactions through the formation of carbon-carbon bonds. The isopropoxy group may influence the reactivity and selectivity of the compound in different reaction pathways .

Comparison with Similar Compounds

1-Bromo-4-{1-[(1-(4-Methoxyphenyl)prop-2-yn-1-yl)oxy]ethyl}benzene (Compound 2f)

  • Structure : Features a bromophenyl core with a methoxyphenyl-propargyl ether side chain.
  • Synthesis: Synthesized via HBF₄-catalyzed reaction of 1-(4-methoxyphenyl)prop-2-yn-1-ol and 1-(4-bromophenyl)ethanol, yielding an 86% diastereomeric mixture (5:6 ratio) .
  • Key Differences: The ethynyl group in the target compound is replaced with a propargyl ether linkage, introducing stereochemical complexity.
  • Applications : Propargyl ethers are intermediates in drug synthesis, but the diastereomerism may complicate purification.

1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene

  • Molecular Formula : C₁₁H₁₅BrO (MW = 243.14 g/mol) .
  • Structure : Substituted with isopropyl, methyl, and methoxy groups.
  • Key Differences :
    • Lacks an ethynyl group, reducing utility in cross-coupling reactions.
    • Steric hindrance from isopropyl and methyl groups may impede reactivity compared to the less bulky isopropoxy group in the target compound.
  • Applications : Likely used in agrochemicals or as a building block for bulkier aromatic systems.

1-Bromo-2-(4-isopropoxybenzyl)benzene

  • Molecular Formula : C₁₆H₁₇BrO (MW = 305.21 g/mol) .
  • Structure : Contains an isopropoxybenzyl substituent.
  • Absence of an ethynyl group limits participation in click chemistry.
  • Applications : Six synthetic routes are documented, suggesting utility in materials science or polymer precursors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
1-Bromo-4-ethynyl-2-isopropoxybenzene C₁₁H₁₁BrO ~238.01 -Br, -C≡CH, -OCH(CH₃)₂ Ethynyl enables Sonogashira coupling
Compound 2f C₁₈H₁₇BrO₂ 353.23 -Br, propargyl ether, -OCH₃ Diastereomeric synthesis (86% yield)
1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene C₁₁H₁₅BrO 243.14 -Br, -CH(CH₃)₂, -OCH₃, -CH₃ Steric hindrance limits reactivity
1-Bromo-2-(4-isopropoxybenzyl)benzene C₁₆H₁₇BrO 305.21 -Br, -CH₂C₆H₄-OCH(CH₃)₂ High lipophilicity for drug design

Research Findings and Implications

  • Reactivity : The ethynyl group in the target compound offers distinct advantages in catalytic coupling reactions over its analogs, which lack this functionality .
  • Synthetic Challenges : Compound 2f’s diastereomerism necessitates chromatographic separation, whereas the target compound’s simpler structure may streamline synthesis .
  • Steric and Electronic Effects : Methyl/isopropyl groups in ’s compound reduce reactivity compared to the target’s isopropoxy group, which balances steric bulk with electronic modulation .
  • Applications : ’s benzyl-substituted derivative highlights the trade-off between molecular weight and functionality in drug design .

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